Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
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Description
Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O5 and its molecular weight is 420.344. The purity is usually 95%.
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Biological Activity
Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological assays.
- Molecular Formula : C20H15F3N2O5
- Molecular Weight : 420.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below are the detailed findings from various studies:
Anticancer Activity
Recent studies have demonstrated that pyridazine derivatives, including the compound , possess significant anticancer properties. The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
T-47D (Breast Cancer) | 0.43 - 35.9 | Induction of apoptosis, cell cycle arrest |
MDA-MB-231 (Breast) | 0.99 - 31.2 | CDK2 inhibition, apoptosis |
SKOV-3 (Ovarian) | Not reported | Potential anti-proliferative effects |
Studies indicate that these compounds can induce apoptosis in breast cancer cell lines T-47D and MDA-MB-231 by altering cell cycle progression and promoting sub-G1 phase accumulation, suggesting a mechanism involving cell death pathways .
The proposed mechanism of action involves interaction with specific molecular targets such as cyclin-dependent kinase 2 (CDK2). In silico studies have indicated that the binding affinity of these compounds to CDK2 is significant, with some derivatives exhibiting IC50 values as low as 20.1 nM . The structural features contributing to this activity include:
- The presence of the methoxy and trifluoromethyl groups which enhance binding interactions.
- The oxo and carboxylate functionalities which are crucial for biological activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 12.5 | Bactericidal |
Escherichia coli | 25 | Bacteriostatic |
Candida albicans | 750 | Antifungal |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
A notable case study involved evaluating the cytotoxic effects of various pyridazine derivatives, including this compound against human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution post-treatment, revealing significant increases in G2/M phase populations and sub-G1 phase cells, indicative of apoptosis induction .
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O5/c1-28-14-8-6-13(7-9-14)25-17(26)11-16(18(24-25)19(27)29-2)30-15-5-3-4-12(10-15)20(21,22)23/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFIGBIMQKIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.